molecular formula C23H29NO3S B11506693 Naphthalene-1-sulfonic acid, 4-methoxy-, (2-adamantan-1-ylethyl)amide

Naphthalene-1-sulfonic acid, 4-methoxy-, (2-adamantan-1-ylethyl)amide

Cat. No.: B11506693
M. Wt: 399.5 g/mol
InChI Key: DDJBYTCQJRUDQN-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYNAPHTHALENE-1-SULFONAMIDE is a complex organic compound that features both adamantane and naphthalene moieties Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while naphthalene is an aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYNAPHTHALENE-1-SULFONAMIDE typically involves multiple steps. One common route starts with the preparation of adamantane derivatives, which are then reacted with naphthalene derivatives under specific conditions. For instance, adamantane can be functionalized to introduce an ethyl group, which is then linked to a naphthalene sulfonamide through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as the use of microwave irradiation to enhance reaction rates and yields. This method has been shown to be effective in synthesizing similar adamantane derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYNAPHTHALENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents and temperatures to optimize yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .

Scientific Research Applications

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYNAPHTHALENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYNAPHTHALENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. For instance, the adamantane moiety may interact with viral proteins, inhibiting their function and preventing viral replication. The naphthalene sulfonamide part may interact with cellular enzymes, disrupting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H29NO3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-methoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C23H29NO3S/c1-27-21-6-7-22(20-5-3-2-4-19(20)21)28(25,26)24-9-8-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-7,16-18,24H,8-15H2,1H3

InChI Key

DDJBYTCQJRUDQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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